7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4(1H,3H)-dione core substituted at the 3-position with a 2-fluorobenzyl group and at the 7-position with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl moiety. The quinazoline-dione scaffold is a pharmacologically privileged structure known for modulating enzyme activity, particularly in kinase and phosphodiesterase inhibition . The 2-fluorobenzyl substituent introduces steric and electronic effects that may influence selectivity toward biological targets, as fluorine’s electronegativity can alter hydrogen-bonding networks .
Properties
CAS No. |
1206992-09-7 |
|---|---|
Molecular Formula |
C25H19FN4O5 |
Molecular Weight |
474.448 |
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O5/c1-33-20-10-8-14(12-21(20)34-2)22-28-23(35-29-22)15-7-9-17-19(11-15)27-25(32)30(24(17)31)13-16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,32) |
InChI Key |
DSZDOWCQOUYWKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is part of a broader class of quinazoline derivatives known for their diverse biological activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, emphasizing its potential applications in antimicrobial and anticancer therapies.
Synthesis and Characterization
The synthesis of quinazoline derivatives typically involves multi-step organic reactions. The specific compound discussed here was synthesized through a series of condensation reactions involving 2-fluorobenzylamine and oxadiazole derivatives. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) were employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound was evaluated against various bacterial strains using the agar well diffusion method. The results demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
The compound exhibited a stronger inhibitory effect on Escherichia coli compared to standard antibiotics like ampicillin and vancomycin, suggesting its potential as an alternative antimicrobial agent .
Anticancer Activity
The anticancer properties of quinazoline derivatives have been extensively studied. The compound was tested against several cancer cell lines including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, which measures cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 9.16 ± 0.8 |
| HCT-116 | 5.69 ± 0.4 |
| MCF-7 | 5.27 ± 0.2 |
These results indicate that the compound has promising antiproliferative effects, particularly against HCT-116 cells, where it was found to be more effective than cabozantinib, a known anticancer drug .
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes such as DNA replication and repair. Specifically, this compound may act as an inhibitor of bacterial gyrase and DNA topoisomerase IV, crucial targets in antimicrobial therapy . In anticancer applications, the inhibition of cyclin-dependent kinases (CDKs) may contribute to its efficacy by disrupting cell cycle progression in cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives showed that modifications at the 1 and 3 positions significantly enhanced antibacterial activity. The incorporation of oxadiazole rings was particularly noted for improving potency against resistant bacterial strains .
- Case Study on Anticancer Activity : In another investigation focusing on quinazoline derivatives with various substituents, it was found that specific modifications led to increased cytotoxicity in breast cancer cell lines compared to standard treatments .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazoline and oxadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Case Studies and Findings
-
Antibacterial Activity :
- A study involving quinazoline derivatives reported that compounds similar to the one in focus showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using the agar well diffusion method and displayed moderate to significant inhibition zones .
- Specific derivatives demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating potential as future antituberculosis agents .
- Antifungal Activity :
Anticancer Research
The quinazoline scaffold has been extensively studied for its anticancer properties due to its ability to inhibit key enzymes involved in cancer cell proliferation.
Research Insights
-
Mechanistic Studies :
- Research has shown that quinazoline derivatives can act as inhibitors of DNA topoisomerase IV and bacterial gyrase, which are critical targets for developing new antibiotics and anticancer agents .
- The compound's structure allows it to interact with these enzymes effectively, potentially leading to the development of novel therapeutic agents.
- Cytotoxicity Assessments :
Summary of Findings
The compound 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione has shown promise in several areas:
| Application Area | Findings |
|---|---|
| Antimicrobial | Effective against Mycobacterium smegmatis and Pseudomonas aeruginosa; moderate MIC values reported. |
| Antifungal | Active against Candida albicans and Penicillium chrysogenum; structure modifications enhance activity. |
| Anticancer | Inhibits DNA topoisomerase IV; significant cytotoxicity observed in various cancer cell lines. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Structure Variations: The quinazoline-dione core in the target compound differs from quinazolinone (in quinconazole/fluquinconazole) by the presence of two ketone groups, which may enhance hydrogen-bonding capacity and metabolic stability . Bi-oxadiazole derivatives (e.g., compounds from ) lack the fused quinazoline system, reducing structural complexity but retaining heterocyclic bioactivity .
Substituent Effects :
- Halogenated Groups : The 2-fluorobenzyl group in the target compound contrasts with the 2,4-dichlorophenyl groups in quinconazole/fluquinconazole. Fluorine’s smaller size and electronegativity may reduce off-target interactions compared to chlorine’s bulkier, lipophilic nature .
- Heterocyclic Moieties : The 1,2,4-oxadiazole in the target compound replaces the 1,2,4-triazole in quinconazole analogs. Oxadiazoles generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to enzymatic cleavage .
Biological Activity Trends: Antifungal vs. Anticancer: Quinconazole/fluquinconazole’s pesticidal activity is linked to their triazole-mediated inhibition of fungal cytochrome P450 enzymes.
Synthetic Feasibility :
- The target compound’s synthesis likely involves multi-step coupling of the oxadiazole and quinazoline-dione precursors, similar to methods described for bi-oxadiazoles (e.g., IR/NMR-guided purification in ) .
Research Implications
- Pharmacological Optimization : Introducing fluorine and methoxy groups could position this compound for selective kinase inhibition, warranting enzymatic assays against EGFR or VEGFR .
- Pesticide Development : While less lipophilic than quinconazole analogs, structural hybridization with triazole moieties might yield dual-action agrochemicals .
Q & A
Basic: What are the preferred synthetic routes for this compound, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors containing the 1,2,4-oxadiazole and quinazoline-dione moieties. A common approach includes:
- Step 1: Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with activated carboxylic acid derivatives under microwave or thermal conditions .
- Step 2: Introduction of the 2-fluorobenzyl group via alkylation or nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .
- Characterization: Use HPLC-MS for purity assessment, and NMR (¹H/¹³C) to confirm regiochemistry. IR spectroscopy can validate carbonyl groups in the quinazoline-dione core .
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- X-ray crystallography is definitive for resolving crystal packing and bond angles, especially for the oxadiazole and quinazoline rings .
- Dynamic NMR can detect rotational barriers in the 3,4-dimethoxyphenyl group, while 2D-COSY and NOESY clarify spatial proximity of substituents .
- High-resolution mass spectrometry (HRMS) validates molecular formula, particularly for halogenated (fluorine) and methoxy groups .
Advanced: How can computational methods optimize reaction pathways for yield improvement?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to identify rate-limiting steps (e.g., oxadiazole ring closure). Adjust solvents or catalysts (e.g., ZnCl₂) based on computed activation barriers .
- Machine Learning (ML): Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for quinazoline-dione formation .
- Molecular Dynamics (MD): Simulate solvent effects on intermediate stability to reduce side reactions .
Advanced: How to resolve contradictions in pharmacological data across in vitro models?
Methodological Answer:
- Dose-Response Validation: Reassess activity in multiple cell lines (e.g., cancer vs. normal) using standardized protocols (e.g., MTT assays) to rule out cell-specific artifacts .
- Target Engagement Studies: Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., kinases) .
- Meta-Analysis: Cross-reference data with structurally analogous 1,2,4-oxadiazole derivatives to identify trends in substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) .
Advanced: What strategies enhance the stability of the quinazoline-dione core under physiological conditions?
Methodological Answer:
- pH Stability Profiling: Conduct accelerated degradation studies in buffers (pH 1–10) to identify labile sites (e.g., lactam ring). Stabilize via electron-withdrawing substituents (e.g., fluorine) .
- Excipient Screening: Use co-solvents (e.g., cyclodextrins) or lyophilization to mitigate hydrolysis in aqueous formulations .
- Solid-State Analysis: Monitor polymorphic transitions via PXRD and DSC, as crystalline forms often exhibit superior stability compared to amorphous states .
Advanced: How to design experiments for elucidating the compound’s mechanism of action?
Methodological Answer:
- Proteomics/Transcriptomics: Combine SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and RNA-seq to map downstream pathways altered by treatment .
- CRISPR-Cas9 Knockout: Validate target relevance by assessing resistance in cells lacking putative targets (e.g., specific kinases) .
- In Silico Docking: Use AutoDock Vina to predict binding poses with targets (e.g., PARP-1), followed by mutagenesis studies to confirm critical residues .
Basic: What are the key considerations for scaling up synthesis from lab to pilot plant?
Methodological Answer:
- Solvent Selection: Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and reduce waste .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of oxadiazole ring formation .
- Purification: Optimize column chromatography using DOE (Design of Experiments) to balance yield and purity during flash chromatography .
Advanced: How to address low bioavailability in preclinical models?
Methodological Answer:
- Salt/Prodrug Synthesis: Improve solubility via phosphate salts or ester prodrugs, guided by LogP calculations (e.g., MarvinSketch) .
- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to identify absorption bottlenecks. Modify substituents (e.g., reduce methoxy groups) to enhance permeability .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles, optimizing size (100–200 nm) and zeta potential (>−20 mV) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
